1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one
Description
The compound 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with distinct functional groups:
- Position 1: Benzo[d][1,3]dioxol-5-ylmethyl (a methylene-linked benzodioxole moiety).
- Position 5: 4-Fluorophenyl (a fluorinated aromatic ring).
- Position 4: Tosyl (p-toluenesulfonyl) group (imparting electron-withdrawing and steric effects).
Below, we compare this compound with structurally related pyrrol-2-one and heterocyclic derivatives.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO6S/c1-15-2-9-19(10-3-15)34(30,31)24-22(17-5-7-18(26)8-6-17)27(25(29)23(24)28)13-16-4-11-20-21(12-16)33-14-32-20/h2-12,22,28H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPILGGGXBQOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CC4=CC5=C(C=C4)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzo[d][1,3]dioxole moiety, a fluorophenyl group , and a pyrrole ring , contributing to its pharmacological properties. The molecular formula is C₁₈H₁₈FNO₄S, with a molecular weight of approximately 357.41 g/mol.
Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. A study on derivatives of benzo[d][1,3]dioxole demonstrated that they could inhibit cancer cell proliferation across various cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The IC₅₀ values for these compounds ranged from 1.54 µM to 4.52 µM, showcasing their potency compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
The anticancer effects of similar compounds are often attributed to their ability to modulate key signaling pathways involved in cell growth and apoptosis. For instance:
- EGFR Inhibition : Compounds can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis through the mitochondrial pathway by altering protein expressions such as Bax and Bcl-2 .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the benzo[d][1,3]dioxole structure significantly impact biological activity. The introduction of electron-withdrawing groups enhances activity, while electron-donating groups tend to reduce it .
Case Studies and Experimental Findings
In a series of experiments examining the biological activity of related compounds:
- Cytotoxicity Assay : A sulfonamide derivative exhibited selective toxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Molecular Docking Studies : These studies revealed strong binding affinities to EGFR and other relevant targets, suggesting potential pathways for therapeutic intervention .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substitution Patterns
Target Compound
- Core : 1H-pyrrol-2(5H)-one.
- Key Substituents : Benzodioxole (Position 1), 4-fluorophenyl (Position 5), hydroxyl (Position 3), tosyl (Position 4).
Analog 1 : 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one
- Core : Pyrrol-2-one.
- Substituents :
- Position 1: 2-Hydroxypropyl (aliphatic chain with hydroxyl).
- Position 4: 4-Methylbenzoyl (aromatic acyl group).
- Position 5: 3-Trifluoromethylphenyl (electron-withdrawing trifluoromethyl group).
- Comparison :
- The absence of a sulfonyl group in Analog 1 reduces steric hindrance compared to the target compound.
- The trifluoromethyl group (Analog 1) vs. 4-fluorophenyl (target) may influence lipophilicity and metabolic stability.
Analog 2 : 1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Core : Pyrrol-2-one.
- Substituents: Position 1: 3-(Dimethylamino)propyl (basic, ionizable side chain). Position 4: 4-Ethoxy-3-methylbenzoyl (ethoxy and methyl-substituted acyl group). Position 5: 4-Fluorophenyl (shared with target compound).
- The dimethylamino group in Analog 2 may enhance solubility in acidic environments compared to the benzodioxole group in the target compound.
Impact of Hydroxyl and Aryl Groups
Analog 3 : 5-(4-Chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Substituents :
- Position 5: 4-Chlorophenyl.
- Position 3: Phenyl.
- Comparison: The lack of a hydroxyl group (vs. Chlorine (Analog 3) vs. fluorine (target) alters electronegativity and steric effects.
Analog 4 : 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole
- Core: Pyrazole (non-pyrrolone heterocycle).
- Substituents :
- Position 5: Benzodioxole (shared with target compound).
- Position 3: tert-Butyl (bulky alkyl group).
- Comparison: The pyrazole core lacks the lactam ring of pyrrol-2-one, altering electronic distribution and tautomerism.
Analog 5 : 5-(4-Hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
- Method : Base-assisted cyclization of acetylene precursors.
- Yield : 63% (higher efficiency compared to Analog 1).
Physicochemical Properties
Pharmacological Implications
- Electron-Withdrawing Groups : The tosyl group in the target compound may enhance stability against enzymatic degradation compared to acyl or alkyl groups in analogs.
- Hydroxyl Group : The Position 3 hydroxyl in the target compound could facilitate interactions with catalytic residues in enzymes (e.g., kinases or proteases).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
